2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole

Medicinal Chemistry Chemical Biology Fluorine Chemistry

This 95% pure 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole combines a reactive chloromethyl handle with a metabolically stabilizing 6-CF₃ group, enabling rapid SN2 diversification for focused kinase/GPCR libraries. The CF₃ enhances lipophilicity (~1.5–2.0 log units) and retards oxidative metabolism, making it superior to non-fluorinated analogs. Avoid in-house fluorination; accelerate lead optimization with this ready-to-use building block.

Molecular Formula C9H6ClF3N2
Molecular Weight 234.6 g/mol
CAS No. 107430-29-5
Cat. No. B008434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
CAS107430-29-5
Molecular FormulaC9H6ClF3N2
Molecular Weight234.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCl
InChIInChI=1S/C9H6ClF3N2/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2,(H,14,15)
InChIKeyBETJTXDRGZCHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 107430-29-5): Procurement-Grade Benzimidazole Building Block for Medicinal Chemistry


2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is a bifunctional benzimidazole scaffold that combines a reactive chloromethyl handle at the 2‑position with a metabolically stabilizing trifluoromethyl group at the 6‑position . This specific substitution pattern enables sequential nucleophilic displacement and subsequent diversification, making the compound a preferred intermediate for constructing CF₃‑bearing benzimidazole libraries in drug discovery programs [1].

Why 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole Cannot Be Replaced by Non-Fluorinated or Unsubstituted Benzimidazole Analogs


Generic substitution with simpler benzimidazole building blocks (e.g., 2‑(chloromethyl)benzimidazole, CAS 4857‑04‑9) fails to reproduce the physicochemical and metabolic profile required for modern lead optimization. The 6‑CF₃ substituent imparts a ~1.5–2.0 log unit increase in lipophilicity and significantly retards oxidative metabolism relative to non‑fluorinated counterparts [1][2]. Conversely, replacing the 2‑chloromethyl group with a non‑functionalized 2‑H or 2‑alkyl analog eliminates the primary synthetic handle needed for rapid SAR exploration . The combination of both features in a single, commercially available, research‑grade solid (95% purity) is not replicated by any single in‑class analog [1][2].

Quantitative Differentiation Evidence for 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole vs. In‑Class Analogs


Dual‑Functional Scaffold: Chloromethyl Reactivity + CF₃ Lipophilicity/Metabolic Stability

The target compound uniquely combines a nucleophile‑reactive chloromethyl group and a metabolically stabilizing CF₃ group on the same benzimidazole core. While 2‑(chloromethyl)benzimidazole (CAS 4857‑04‑9) provides the reactive handle, it lacks the CF₃‑mediated lipophilicity and metabolic protection [1][2]. Conversely, 6‑(trifluoromethyl)‑1H‑benzo[d]imidazole (CAS 326‑55‑6) lacks the 2‑position synthetic handle [3]. No single analog offers both features.

Medicinal Chemistry Chemical Biology Fluorine Chemistry

Regioisomeric Purity: 6‑CF₃ Substitution Confers Distinct Electronic Environment vs. 5‑CF₃ Analog

The 6‑CF₃ substitution pattern positions the electron‑withdrawing group para to the benzimidazole N1, creating a distinct electronic environment that influences both the pKa of the imidazole NH and the reactivity of the 2‑chloromethyl group. The 5‑trifluoromethyl regioisomer (2‑(chloromethyl)‑5‑(trifluoromethyl)‑1H‑benzimidazole) places the CF₃ group meta to N1, resulting in a different electronic perturbation [1]. While direct comparative pKa or reactivity data for this specific pair are not publicly available, the regioisomeric distinction is critical for reproducible SAR studies .

Medicinal Chemistry Structure-Activity Relationship Analytical Chemistry

Commercial Availability and Consistent Purity: 95% Research-Grade Solid

The compound is routinely supplied as a 95% pure off‑white to light yellow solid, with multiple vendors offering identical purity specifications and storage conditions (‑20°C or 2‑8°C) [1]. This consistency across suppliers (e.g., AChemBlock, Glpbio, AKSci) reduces batch‑to‑batch variability in downstream synthesis, a critical procurement advantage over custom‑synthesized or lower‑purity analogs .

Chemical Procurement Building Blocks Quality Control

Procurement-Driven Application Scenarios for 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole


Medicinal Chemistry: Synthesis of CF₃‑Containing Benzimidazole Libraries for Lead Optimization

The chloromethyl group enables rapid diversification via SN2 reactions with amines, thiols, or alcohols, while the 6‑CF₃ group provides the lipophilicity and metabolic stability required for progressing hits to leads [1]. This scaffold is ideally suited for constructing focused libraries targeting kinases, GPCRs, or ion channels where fluorine substitution is known to enhance potency and PK properties [1][2].

Chemical Biology: Preparation of Affinity Probes and PROTACs

The 2‑chloromethyl handle allows conjugation to linkers or biotin tags, while the 6‑CF₃ group maintains the pharmacophore's physicochemical integrity in cellular assays [2]. This compound is a practical starting point for generating tool compounds that require both a synthetic anchor and a fluorine‑containing recognition element [2].

Process Chemistry: Development of Scalable Routes to Fluorinated APIs

As a commercially available, 95% pure solid with documented storage conditions , this building block reduces the need for in‑house fluorination steps, thereby simplifying process development and minimizing hazardous reagent use [1]. It serves as a reliable intermediate for late‑stage functionalization in the synthesis of fluorinated active pharmaceutical ingredients [1].

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